3-amino-N-(thiophen-2-ylmethyl)benzamide
Overview
Description
3-amino-N-(thiophen-2-ylmethyl)benzamide is a chemical compound with the CAS Number: 1094671-91-6 . It has a molecular weight of 232.31 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-N-(2-thienylmethyl)benzamide . Its InChI code is 1S/C12H12N2OS/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 232.31 .Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, closely related to the queried compound, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. This inhibition plays a crucial role in blocking cancer cell proliferation and shows promise in treating various forms of cancer due to the compound's excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Histone Deacetylase Inhibition for Cancer Treatment
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), another molecule structurally similar to the queried compound, is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. The compound has entered clinical trials, indicating its potential as an anticancer drug (Zhou et al., 2008).
Antimicrobial and Antitumor Applications
Novel thiophene derivatives synthesized from related compounds have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities. Their pharmacological profiles suggest potential applications in developing treatments for various conditions, including arrhythmias and anxiety disorders (Amr et al., 2010).
Chemoselective N-benzoylation
The N-benzoylation of aminophenols, employing benzoylisothiocyanates, leads to compounds of biological interest, such as N-(2-hydroxyphenyl)benzamides. These processes highlight the chemical versatility and potential utility of similar compounds in synthesizing biologically active molecules (Singh et al., 2017).
Antimicrobial Agent Synthesis
The synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents from similar compounds has led to molecules that exhibit potent antimicrobial activity against various pathogens. This work underscores the importance of these compounds in developing new antimicrobial agents (Bikobo et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-amino-N-(thiophen-2-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHNZBMRZOBHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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